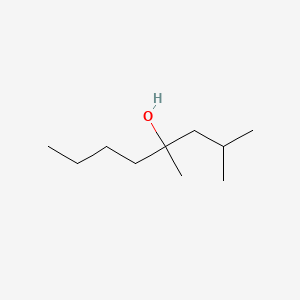

2,4-Dimethyl-4-octanol

Description

Significance of Branched Alcohols in Contemporary Organic Chemistry

Branched alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom within a non-linear hydrocarbon chain. numberanalytics.comreddit.com Their structural isomerism, where they share the same chemical formula as their straight-chain counterparts but differ in structure, imparts unique physical and chemical properties. bartleby.com This branching affects molecular surface area, which in turn influences properties like boiling point and solubility.

In contemporary organic chemistry, branched alcohols are of significant interest for a multitude of applications. They are utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. numberanalytics.comontosight.aiontosight.ai In the industrial sector, they serve as solvents, emulsifiers, and additives in products ranging from cosmetics and personal care items to detergents and cleaners. ontosight.aidatainsightsmarket.comsolvchem.com Furthermore, certain branched-chain higher alcohols (BCHAs) are being investigated as next-generation biofuels, offering potential advantages over ethanol (B145695), such as higher energy density and lower hygroscopicity (the tendency to absorb moisture from the air). researchgate.net The diverse roles of these compounds underscore their importance in both academic research and industrial processes. datainsightsmarket.com

Academic Context and Research Trajectory for 2,4-Dimethyl-4-octanol

This compound is a tertiary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. numberanalytics.com The academic study of such compounds is primarily rooted in the field of synthetic organic chemistry, with a major focus on the development of efficient and selective methods for their creation.

The most prominent and widely studied method for synthesizing tertiary alcohols is the Grignard reaction. youtube.comyoutube.com This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone. youtube.com The research trajectory for compounds like this compound has followed the broader evolution of organometallic chemistry, including the refinement of Grignard and organolithium reactions to improve yields, accommodate a wider range of functional groups, and control stereochemistry. sioc-journal.cnnih.govresearchgate.net

While extensive literature exists on the synthesis of tertiary alcohols as a class, dedicated research focusing specifically on this compound is not abundant. researchgate.netrug.nl Its study is often contextualized within broader investigations of synthetic methodologies or the characterization of homologous series of alcohols. The scientific interest lies not necessarily in the uniqueness of this single molecule but in its representation of a class of compounds that can be synthesized through established and novel organometallic routes.

Delineation of Research Objectives and Scholarly Contributions for this compound Studies

Scholarly investigations into compounds such as this compound are typically driven by a set of core objectives aimed at advancing the field of organic chemistry.

Key Research Objectives:

Advancement of Synthetic Methodologies: A primary goal is to develop and optimize synthetic pathways. For this compound, this involves the systematic study of the Grignard reaction, exploring different combinations of ketone and organometallic precursors to maximize reaction efficiency and purity of the product. sioc-journal.cn Research may focus on the use of catalysts or novel reagents to overcome challenges like steric hindrance. researchgate.net

Physicochemical Characterization: A fundamental objective is the precise measurement and documentation of the compound's physical and chemical properties. This includes determining its molecular weight, boiling point, density, and spectral data (NMR, IR, Mass Spectrometry). nih.govnist.gov This information is crucial for its identification and for predicting its behavior in various applications.

Exploration of Potential Applications: Research aims to identify potential uses for the compound. Based on the properties of similar branched alcohols, studies might investigate this compound's suitability as a specialized solvent, a precursor for fragrance compounds, or an additive in fuel or lubricant formulations. ontosight.airesearchgate.netontosight.ai

The primary scholarly contribution of studying a specific molecule like this compound is the generation of precise data that enriches chemical databases and provides a concrete example for testing and refining theoretical models of reaction mechanisms and structure-property relationships.

Research Findings and Data

Chemical and Physical Properties

The fundamental properties of this compound have been documented in various chemical databases. These properties are essential for its identification and for predicting its behavior in chemical reactions and physical systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O | nih.govnist.gov |

| IUPAC Name | 2,4-dimethyloctan-4-ol | nih.gov |

| Molecular Weight | 158.28 g/mol | nih.govnist.gov |

| CAS Number | 33933-79-8 | nih.govnist.gov |

| Density | 0.819 g/cm³ (estimate) | |

| Boiling Point | 213.4°C (estimate) |

Synthetic Pathways

The synthesis of this compound is most effectively achieved through the Grignard reaction. This method allows for the formation of the tertiary carbon-oxygen bond by attacking a ketone with a suitable organomagnesium halide. There are two primary retrosynthetic disconnections for this molecule, leading to two viable Grignard synthesis routes.

| Route | Ketone Precursor | Grignard Reagent | Reaction Description |

|---|---|---|---|

| 1 | 4-Methyl-2-pentanone (B128772) | Butylmagnesium bromide | The nucleophilic butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. |

| 2 | 2-Hexanone (B1666271) | Isobutylmagnesium bromide | The nucleophilic isobutyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-hexanone. |

Following the initial nucleophilic addition, an acidic workup is required to protonate the resulting alkoxide and yield the final tertiary alcohol product. youtube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

33933-79-8 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,4-dimethyloctan-4-ol |

InChI |

InChI=1S/C10H22O/c1-5-6-7-10(4,11)8-9(2)3/h9,11H,5-8H2,1-4H3 |

InChI Key |

VRFMFHBPJUSGFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 4 Octanol and Analogues

Established Retrosynthetic Pathways for 2,4-Dimethyl-4-octanol

Retrosynthetic analysis of this compound reveals several logical disconnections, primarily centered around the formation of the tertiary alcohol group. These disconnections point towards common and reliable synthetic reactions, including the addition of organometallic reagents to ketones and the reduction of carbonyl compounds.

Ketone Reduction Strategies for Alcohol Formation

The reduction of ketones is a primary method for the synthesis of secondary alcohols. libretexts.org However, it is important to note that the direct reduction of a ketone cannot produce a tertiary alcohol like this compound. quora.comopenochem.org This is because reduction involves the addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation, resulting in a secondary alcohol (-CHOH group). libretexts.orgopenochem.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openochem.orgchadsprep.com NaBH₄ is a milder reagent and is often used for the selective reduction of aldehydes and ketones, while LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of functional groups. openochem.org The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. openochem.org

While not directly applicable to the synthesis of this compound from a ketone precursor in a single reduction step, this method is a fundamental concept in alcohol synthesis. To produce a tertiary alcohol, a carbon-carbon bond-forming reaction is necessary.

Grignard Reaction Approaches for Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. byjus.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as the one in a carbonyl group. byjus.com This reaction is highly effective for the synthesis of tertiary alcohols. byjus.com

For the synthesis of this compound, a retrosynthetic analysis suggests two primary Grignard pathways:

Pathway A: The reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with 4-methyl-2-pentanone (B128772).

Pathway B: The reaction of an isobutylmagnesium halide with 2-hexanone (B1666271). chemsrc.com

In both scenarios, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. byjus.comyoutube.com The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used to stabilize the Grignard reagent.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by protonation of the alkoxide intermediate during the workup step to afford the final alcohol product. youtube.com

Table 1: Grignard Reaction Pathways for this compound

| Pathway | Grignard Reagent | Ketone | Product |

| A | Butylmagnesium bromide | 4-Methyl-2-pentanone | This compound |

| B | Isobutylmagnesium bromide | 2-Hexanone | This compound |

Organolithium Reagent Applications in Alcohol Synthesis (e.g., n-Butyllithium with 4-Methyl-2-pentanone)

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases used extensively in organic synthesis. wikipedia.org They readily react with ketones to form tertiary alcohols. masterorganicchemistry.com For the synthesis of this compound, a viable route involves the reaction of n-butyllithium with 4-methyl-2-pentanone. chemsrc.com

Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org The reaction proceeds through a nucleophilic addition mechanism, where the highly polarized carbon-lithium bond attacks the electrophilic carbonyl carbon of the ketone. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to protonate the intermediate alkoxide and yield the tertiary alcohol. masterorganicchemistry.com

The reaction of organolithium reagents with esters can also produce tertiary alcohols, but this requires two equivalents of the organolithium reagent and proceeds through a ketone intermediate.

Hydroformylation-Reduction Sequences

Hydroformylation, also known as the oxo process, is a significant industrial process that converts alkenes into aldehydes. researchgate.netrsc.org This reaction can be followed by a reduction step to produce alcohols. researchgate.netrsc.org While hydroformylation typically produces a mixture of linear and branched aldehydes, specific catalysts and conditions can be employed to favor one over the other. researchgate.netacs.org

For the synthesis of an alcohol with the carbon skeleton of this compound, a branched alkene precursor would be required. The hydroformylation of this alkene would yield an aldehyde, which could then be reduced to the corresponding primary alcohol. However, to obtain the tertiary alcohol this compound, further synthetic steps involving carbon-carbon bond formation would be necessary.

Catalysts for hydroformylation are often based on rhodium or cobalt. researchgate.netrsc.org The subsequent reduction of the aldehyde to an alcohol can be achieved using various reducing agents, including catalytic hydrogenation or metal hydrides. researchgate.net Tandem hydroformylation-hydrogenation processes, where both reactions occur in a single pot, have also been developed. researchgate.net

Enantioselective Synthesis of Chiral Branched Alcohols and Relevance to this compound Stereoisomers

Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of great importance, particularly in the pharmaceutical and fine chemical industries. researchgate.net This is typically achieved through the use of chiral catalysts or auxiliaries.

Chiral Auxiliaries and Catalysts in Asymmetric Alcohol Synthesis

The enantioselective synthesis of chiral tertiary alcohols is a challenging but important area of research. researchgate.net One common strategy involves the asymmetric addition of organometallic reagents to prochiral ketones, facilitated by a chiral catalyst or ligand. researchgate.net

For example, chiral amino alcohols and BINOL-based ligands have been shown to promote the highly enantioselective addition of organozinc reagents and other nucleophiles to aldehydes and ketones. nih.gov These chiral ligands create a chiral environment around the metal center, which directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product.

Another approach involves the use of ketoreductases (KREDs), which are enzymes that can catalyze the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. rsc.org While this method directly produces secondary alcohols, the resulting chiral building blocks can be further elaborated to synthesize more complex molecules, including tertiary alcohols. Protein engineering techniques are often employed to enhance the activity and selectivity of these enzymes for industrial applications. rsc.org

The development of efficient and selective methods for the synthesis of chiral branched alcohols, including tertiary alcohols like the stereoisomers of this compound, remains an active area of research, driven by the demand for enantiomerically pure compounds in various fields. researchgate.netacs.orgresearchgate.net

Chemoenzymatic Approaches for Stereoselective Production of Alcohol Enantiomers

Chemoenzymatic strategies represent a potent method for producing enantiomerically pure alcohols, such as the tertiary alcohol this compound. These methods capitalize on the high selectivity of enzymes combined with the efficiency of chemical processes. A key enzymatic approach is the kinetic resolution of racemic alcohols, a process where enzymes, particularly lipases, selectively acylate one enantiomer, enabling the separation of the resulting ester from the unreacted alcohol enantiomer. scielo.brresearchgate.net

While the dynamic kinetic resolution (DKR) of secondary alcohols is well-established, its application to tertiary alcohols has been a significant challenge due to their lower reactivity towards esterification caused by steric hindrance and their tendency to undergo dehydration. rsc.org However, recent advancements have demonstrated successful DKR of tertiary alcohols. rsc.orgrsc.org One innovative approach combines lipase-catalyzed kinetic resolution in an oil phase with acid-catalyzed racemization of the unreacted alcohol enantiomer in an aqueous phase, operating concurrently in a single reactor. rsc.org This was achieved by using a hydrophobic polydimethylsiloxane (B3030410) membrane to separate the incompatible lipase (B570770) and strong Brønsted acid, allowing for the efficient production of tertiary esters with high enantiomeric excess (95–99% ee). rsc.org

Lipase A from Candida antarctica (CAL-A) has shown excellent activity and enantioselectivity for the esterification of tertiary alcohols. scielo.brjst.go.jpgoogle.com Protein engineering has further optimized CAL-A, enhancing its activity towards these sterically demanding substrates. jst.go.jpresearchgate.net For instance, a double mutant of CAL-A, when combined with an oxovanadium catalyst for racemization, achieved a 62% yield and over 99% ee for the ester product in a chemoenzymatic DKR process. jst.go.jp

Table 1: Examples of Lipase-Catalyzed Resolution of Tertiary Alcohols

| Enzyme | Substrate Type | Acyl Donor | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase / H₂SO₄ | Racemic tertiary alcohols | - | Biphasic dynamic kinetic resolution | 95-99% | rsc.org |

| Immobilized Candida antarctica lipase A (CAL-A) | Tertiary benzyl (B1604629) bicyclic alcohols | Vinyl butyrate | Optimized kinetic resolution | 96-99% | scielo.br |

Strategies for Controlling Stereochemistry at Tertiary Alcohol Centers

The creation of stereodefined tertiary alcohol centers is a fundamental challenge in organic synthesis. nih.gov Beyond resolution techniques, direct asymmetric synthesis methods are crucial. A primary strategy is the catalytic asymmetric addition of carbon nucleophiles to ketones, which constructs the carbon skeleton and the tetrasubstituted stereocenter simultaneously. researchgate.netacs.org

A significant breakthrough involves the direct addition of Grignard reagents (organomagnesium compounds) to ketones in the presence of a chiral ligand. nih.gov Newly designed chiral tridentate diamine/phenol ligands have demonstrated a broad scope and high enantioselectivity in this transformation. nih.govacs.org This method has been successfully applied to the formal asymmetric synthesis of complex molecules like vitamin E. nih.gov

Other catalytic approaches for accessing chiral tertiary alcohols include:

Asymmetric Aldol Reactions: The coupling of silyl (B83357) enolates with ketones, catalyzed by chiral copper(I) complexes, can produce tertiary alcohols with high yield and enantioselectivity. acs.org

Enantioselective Alkynylation, Vinylation, and Allylation: The addition of various organometallic reagents to ketones, controlled by chiral catalysts, provides access to a diverse range of chiral tertiary alcohols. msu.edu

Lewis Acid-Catalyzed Solvolysis: A novel method facilitates the stereochemical inversion of chiral tertiary alcohols using a nitrogenous nucleophile, a reaction that complements the traditional SN2 pathway which is ineffective for tertiary centers. nih.gov This approach is notably chemoselective for tertiary alcohols over primary or secondary ones. nih.gov

These strategies represent powerful tools for the precise construction of complex molecules containing chiral tertiary alcohol motifs.

Derivatization Strategies of this compound for Advanced Chemical Building Blocks

Esterification Reactions for Functional Group Transformation

Esterification of the sterically hindered tertiary hydroxyl group of this compound presents a challenge. rsc.orgnih.gov Direct esterification with carboxylic acids, such as the Fischer method, is often inefficient for tertiary alcohols due to competing elimination reactions promoted by strong acids and heat. masterorganicchemistry.com Consequently, milder and more specialized methods are required.

A common and effective strategy involves reacting the alcohol with a more reactive acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate these reactions. researchgate.net Another approach utilizes benzotriazole (B28993) esters, formed in situ from a carboxylic acid, as efficient intermediates for the esterification of tertiary alcohols. researchgate.net

While many esterification methods struggle with tertiary alcohols, specific catalysts have been developed to address this. nih.govorganic-chemistry.org For example, triphenylphosphine (B44618) oxide combined with oxalyl chloride has been reported as a highly efficient system for esterifying various alcohols, although its effectiveness with sterically hindered tertiary alcohols is limited. nih.gov

Table 2: Representative Esterification Reactions of Tertiary Alcohols

| Alcohol | Reagent | Catalyst/Base | Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| tert-Butyl alcohol | Carboxylic acids / HOBt / EDC | DMAP or calcined hydrotalcite | tert-Butyl esters | Benzotriazole esters are effective intermediates. | researchgate.net |

| Various alcohols | Carboxylic acids | Triphenylphosphine oxide / (COCl)₂ | Various esters | Efficient system, but limited for tertiary alcohols. | nih.gov |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, and for nucleophilic substitution to occur at a tertiary center like that in this compound, it must first be converted into a good leaving group. ysu.edumsu.edu The most common method involves protonation of the alcohol with a strong acid, such as HCl or HBr. ysu.edulibretexts.org This converts the -OH group into a good leaving group, -OH₂⁺ (water).

The reaction then typically proceeds via a unimolecular nucleophilic substitution (S_N1) mechanism. ysu.edumsu.edu The protonated alcohol dissociates to form a relatively stable tertiary carbocation. This carbocation is then rapidly attacked by a nucleophile, such as a halide ion, to form the final product. ysu.edulibretexts.org For example, reacting this compound with HBr would yield 4-bromo-2,4-dimethyloctane.

It is important to note that S_N1 reactions at chiral centers generally lead to racemization because the planar carbocation intermediate can be attacked from either face. However, recent advances have shown that intramolecular substitution reactions on enantioenriched tertiary alcohols can proceed with a high degree of chirality transfer when catalyzed by certain Lewis acids like iron(III) triflate, even without prior derivatization of the hydroxyl group. nih.govcore.ac.uk This represents a significant step towards controlling stereochemistry in substitutions at tertiary centers. core.ac.uknih.gov

Conversion to Alkene Derivatives via Dehydration

The acid-catalyzed dehydration of alcohols is a classic elimination reaction used to synthesize alkenes. youtube.com When tertiary alcohols like this compound are heated with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), they readily undergo dehydration. masterorganicchemistry.comacs.org

The mechanism is typically E1 (elimination, unimolecular). masterorganicchemistry.comchegg.com It begins with the protonation of the hydroxyl group to form a good leaving group (water). The departure of water generates a stable tertiary carbocation. In the final step, a base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond. adichemistry.com

For this compound, there are multiple adjacent carbons from which a proton can be removed, potentially leading to a mixture of alkene isomers. The regioselectivity of this elimination generally follows Zaitsev's Rule , which states that the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.comchegg.comadichemistry.com

Table 3: Potential Alkene Products from the Dehydration of this compound

| Alkene Product | Structure | Alkene Substitution | Predicted Abundance |

|---|---|---|---|

| 2,4-Dimethyl-4-octene | CH₃(CH₂)₂CH=C(CH₃)CH₂CH(CH₃)₂ | Tetrasubstituted | Major |

| 2,4-Dimethyl-3-octene | CH₃(CH₂)₃C(CH₃)=CHCH(CH₃)₂ | Trisubstituted | Minor |

| 4,6-Dimethyl-4-octene | CH₃CH₂CH(CH₃)CH=C(CH₃)CH₂CH₃ | Trisubstituted | Minor |

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethyl 4 Octanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl and Methylene Environment Assignment

A general prediction of the ¹H NMR spectrum would place the signals for the alkane-like protons in the range of 0.8-1.9 ppm. oregonstate.edu The protons on the carbon bearing the hydroxyl group (CH-O) would appear further downfield, typically in the 3.5-5.5 ppm range. oregonstate.edu The specific chemical shifts and splitting patterns, dictated by the n+1 rule, allow for the assignment of each proton to its specific location within the 2,4-dimethyl-4-octanol structure. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

| Primary Methyl (CH₃) | ~0.9 |

| Secondary Methyl (CH₃) | ~0.9-1.2 |

| Methylene (CH₂) | ~1.2-1.6 |

| Methine (CH) | ~1.6-1.9 |

| Hydroxyl (OH) | Variable, broad |

Note: Actual chemical shifts can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Quaternary Carbon Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. docbrown.info Unlike ¹H NMR, the standard broadband decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, simplifying the spectrum. docbrown.info For this compound, this technique is crucial for identifying all ten carbon atoms, including the quaternary carbon at the C4 position, which is not attached to any protons and thus invisible in a ¹H NMR spectrum. chemicalbook.com

The chemical shift of a carbon atom in a ¹³C NMR spectrum is dependent on its hybridization and the electronegativity of the atoms attached to it. youtube.com The carbon atom bonded to the hydroxyl group (C4) is expected to have a chemical shift in the range of 65-90 ppm. The other aliphatic carbons will appear at higher fields (lower ppm values). youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Primary Methyl Carbons | 10-25 |

| Secondary/Tertiary Methyl Carbons | 15-30 |

| Methylene Carbons | 20-45 |

| Methine Carbon | 25-50 |

| Quaternary Carbon (C-OH) | 65-90 |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent. illinois.edusigmaaldrich.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton networks within the molecule, helping to piece together the fragments identified in the 1D NMR spectra.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum corresponds to a C-H bond, linking the ¹H and ¹³C NMR assignments.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (158.28 g/mol ). nih.gov However, the molecular ion is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. docbrown.info Common fragment ions for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, a prominent peak is observed at a mass-to-charge ratio (m/z) of 101. nih.govnih.gov Other significant peaks are seen at m/z 55 and 43. nih.gov The retention time from the gas chromatograph, combined with the mass spectrum, allows for confident identification and an assessment of the compound's purity. nist.govnist.gov

Table 3: Key Mass Spectrometry Data for this compound from GC-MS

| m/z Value | Interpretation |

| 158 | Molecular Ion (M⁺) |

| 143 | Loss of a methyl group ([M-CH₃]⁺) |

| 140 | Loss of water ([M-H₂O]⁺) |

| 101 | Prominent fragment ion nih.govnih.gov |

| 55 | Fragment ion nih.gov |

| 43 | Fragment ion nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₁₀H₂₂O, the calculated exact mass is 158.1671 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. This capability is invaluable for confirming the identity of a known compound or for elucidating the structure of an unknown substance.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the analysis of this compound, the precursor ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. This process provides valuable insights into the molecule's connectivity and functional groups.

The fragmentation of aliphatic alcohols is often initiated by the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, a significant fragmentation pathway involves the loss of a butyl radical (C₄H₉) from the molecular ion, resulting in a prominent fragment ion. While specific MS/MS fragmentation data for this compound is not extensively detailed in the public literature, general principles of mass spectrometry of tertiary alcohols can be applied. The initial ionization often leads to the loss of a water molecule, followed by further fragmentation of the resulting carbocation.

A key aspect of MS/MS is the ability to select a specific precursor ion and analyze its fragments, which helps in distinguishing isomers and identifying specific structural features. The study of fragmentation pathways through techniques like MS/MS is essential for the unambiguous identification of compounds in complex matrices. nih.govresearchgate.netnih.gov The interpretation of these fragmentation patterns is often aided by comparison with spectral libraries and computational predictions. nih.gov

Table 1: Postulated MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Postulated Neutral Loss |

| 158 (M+) | Variable | 141 | H₂O |

| 158 (M+) | Variable | 101 | C₄H₉ (butyl radical) |

| 158 (M+) | Variable | 55 | C₇H₁₅ (heptyl radical) |

| 141 | Variable | 83 | C₄H₈ (butene) |

Note: This table is based on general fragmentation patterns of tertiary alcohols and may not represent experimentally verified data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by specific absorption bands that confirm its alcoholic nature.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a broad and intense band in the region of 3500-3200 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.orgspectroscopyonline.com The C-O stretching vibration is also a key diagnostic peak. For tertiary alcohols like this compound, this band is typically observed between 1210 and 1100 cm⁻¹. quimicaorganica.orgspectroscopyonline.com This is at a higher frequency compared to primary and secondary alcohols. quimicaorganica.org The spectrum will also exhibit C-H stretching vibrations from the alkyl groups in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.orglumenlearning.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Appearance |

| O-H | Stretching (Hydrogen-bonded) | 3500-3200 | Broad, Strong |

| C-H | Stretching (sp³ hybridized) | 3000-2850 | Strong, Sharp |

| C-O | Stretching (tertiary alcohol) | 1210-1100 | Strong, Sharp |

| C-H | Bending (Methyl/Methylene) | 1470-1350 | Variable |

Chromatographic Methods for Separation, Quantification, and Purity Profiling

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, quantifying its concentration, and assessing its purity.

Gas chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A common detector used in conjunction with GC is the Flame Ionization Detector (FID) or a Mass Spectrometer (MS). acs.org The retention time of this compound will depend on the column type (polar or non-polar), temperature program, and carrier gas flow rate. acs.orgmdpi.com For instance, on a standard polar column, this compound has a reported Kovats Retention Index of 1203. nih.govnih.gov GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for both quantification and structural confirmation. nih.govnih.gov

Table 3: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column Type | Polar (e.g., DB-Wax) or Non-polar (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C at 10°C/min |

| Detector | FID or MS |

While GC is often favored for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when GC is not suitable. waters.com The analysis of underivatized alcohols by HPLC can be challenging due to their weak UV absorbance. chromforum.org Therefore, pre-column derivatization is often necessary to introduce a chromophore, enabling detection by a UV-Vis or fluorescence detector. nih.govnih.gov Reversed-phase HPLC with a C18 column is a common setup, using a mobile phase of acetonitrile (B52724) and water. nih.gov The retention of this compound or its derivatives will be influenced by the mobile phase composition and the nature of the stationary phase. nih.govresearchgate.net

Table 4: Illustrative HPLC Conditions for Derivatized this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Derivatizing Agent | e.g., 3,5-Dinitrobenzoyl chloride |

| Detector | UV-Vis (at a wavelength corresponding to the derivative's absorbance) |

| Flow Rate | 1.0 mL/min |

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This can be achieved using either chiral GC or chiral HPLC.

In chiral GC , a chiral stationary phase, often based on derivatized cyclodextrins, is used to differentiate between the enantiomers. gcms.cz The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

In chiral HPLC , a chiral stationary phase (CSP) is also employed. nih.govsigmaaldrich.com Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net Polysaccharide-based CSPs are widely used for the direct separation of enantiomers. chromatographyonline.com

Table 5: Approaches for Chiral Separation of this compound

| Technique | Method | Key Principle |

| Chiral GC | Direct Separation | Use of a chiral stationary phase (e.g., cyclodextrin-based) |

| Chiral HPLC | Direct Separation | Use of a chiral stationary phase (e.g., polysaccharide-based) |

| HPLC | Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile compounds like this compound from various matrices. mdpi.com In SPME, a fiber coated with a sorbent material is exposed to the sample (either directly immersed or in the headspace). The analytes adsorb to the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. purdue.edu The choice of fiber coating (e.g., Polydimethylsiloxane (B3030410) (PDMS), Divinylbenzene (DVB)) is critical for efficient extraction and depends on the polarity of the analyte. mdpi.com SPME coupled with GC-MS is a powerful combination for the trace analysis of volatile compounds. mdpi.comnih.gov

Table 6: Key Parameters for SPME of this compound

| Parameter | Options/Considerations |

| Fiber Coating | PDMS, DVB/PDMS, Carboxen/PDMS |

| Extraction Mode | Headspace or Direct Immersion |

| Extraction Temperature | Optimized for analyte volatility (e.g., 40-80°C) |

| Extraction Time | Sufficient to reach equilibrium or for reproducible pre-equilibrium extraction |

| Desorption | Thermal desorption in GC injector |

Application of Internal Standards and Derivatization Strategies in Quantitative Analysis

In the quantitative analysis of this compound, achieving accuracy and precision is paramount. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a primary technique for this purpose. chromforum.org However, variations in sample injection volume, instrument response, and sample preparation can introduce significant errors. monadlabtech.comepa.gov To mitigate these issues and enhance the reliability of analytical data, internal standards and derivatization strategies are commonly employed. scioninstruments.comsigmaaldrich.com

An internal standard (IS) is a known amount of a compound added to samples, calibration standards, and blanks before analysis. monadlabtech.comscioninstruments.com Its purpose is to compensate for variations during the analytical process. Since the internal standard experiences the same procedural variations as the analyte, the ratio of the analyte's response to the internal standard's response provides a more stable and reproducible measure for quantification. scioninstruments.com

The selection of an appropriate internal standard is critical for the success of the quantitative method. monadlabtech.com Key criteria include:

Structural Similarity: The IS should be chemically similar to the analyte to ensure similar behavior during extraction, derivatization, and chromatographic analysis. monadlabtech.com

Purity and Stability: The IS must be of high purity and stable in the sample matrix and solvent. monadlabtech.com

Non-Interference: The IS must not be naturally present in the sample and its chromatographic peak must be well-resolved from the analyte and any other matrix components. scioninstruments.com

Similar Concentration: Ideally, the internal standard is added at a concentration similar to that of the target analyte. scioninstruments.com

For the analysis of this compound, a tertiary alcohol, suitable internal standards would include other alcohols with similar volatility and polarity that are not expected in the sample. Isotopically labeled standards, such as deuterated forms of the analyte, are often the ideal choice for GC-MS analysis as they have nearly identical chemical properties and co-elute, but are distinguishable by their mass-to-charge ratio. monadlabtech.comnih.gov When an isotopically labeled standard is not available, a homologous or isomeric alcohol can be an effective alternative. embrapa.br

Table 1: Potential Internal Standards for the Quantitative Analysis of this compound

| Internal Standard | Molecular Formula | Rationale for Selection | Potential Considerations |

| 3-Octanol | C₈H₁₈O | Used successfully as an IS for alcohol analysis in complex matrices; similar functional group and volatility. embrapa.br | Different chain length and branching may lead to slight variations in extraction and derivatization efficiency. |

| Cyclododecanol | C₁₂H₂₄O | A stable, cyclic alcohol with a distinct retention time from the more linear this compound. | Structural difference is more significant, which could affect co-extraction efficiency. |

| This compound-d₅ | C₁₀H₁₇D₅O | Nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process. monadlabtech.comnih.gov | Higher cost and limited commercial availability. |

| Fluorobenzene | C₆H₅F | Commonly used as an internal standard in the analysis of volatile organic compounds by GC/MS. chromforum.org | Chemical properties are significantly different from the target alcohol, which can introduce bias. epa.gov |

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for chromatographic analysis. sigmaaldrich.comlibretexts.org For alcohols like this compound, derivatization is often necessary to:

Increase Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, increasing the compound's volatility. libretexts.org

Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column. libretexts.org

Enhance Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks.

Increase Detector Sensitivity: For certain detectors, such as an electron capture detector (ECD), derivatization with a halogen-containing group can significantly enhance the signal response. libretexts.org

The most common derivatization method for alcohols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comlibretexts.org However, tertiary alcohols like this compound are sterically hindered, making them less reactive than primary or secondary alcohols. sigmaaldrich.comresearchgate.net To drive the reaction to completion, more powerful silylating reagents or the addition of a catalyst like trimethylchlorosilane (TMCS) is often required. sigmaaldrich.com Another technique is acylation, which introduces an acyl group and can also produce more stable derivatives. libretexts.orgresearchgate.net

Table 2: Derivatization Strategies for this compound

| Derivatization Method | Reagent(s) | Typical Conditions | Advantages for this compound Analysis |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Heating at 60-80°C for 15-60 minutes. researchgate.net | Forms a volatile and thermally stable TMS ether; the catalyst (TMCS) helps overcome the steric hindrance of the tertiary alcohol. sigmaaldrich.com |

| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Heating at 60-100°C for extended periods. | Creates a t-butyldimethylsilyl (TBDMS) ether, which is more stable to hydrolysis than TMS ethers and provides a characteristic mass spectrum. |

| Silylation | Phenyldimethylchlorosilane (PhDMClS) with N-methylimidazole | Room temperature or gentle heating. | Produces a derivative with a longer retention time, moving the peak away from volatile interferences; successfully used for other hindered alcohols. nih.gov |

| Acylation | Pentafluorobenzoyl Chloride (PFBCl) or Pentafluorobenzyl Bromide (PFBBr) | Reaction in the presence of a base (e.g., pyridine) at moderate temperature. researchgate.net | Introduces a polyfluorinated group, making the derivative highly sensitive to Electron Capture Detection (ECD) and providing unique mass fragmentation patterns. libretexts.orgresearchgate.net |

By combining the use of a carefully selected internal standard with an optimized derivatization strategy, analysts can develop a robust and reliable quantitative method for determining the concentration of this compound in various matrices, overcoming the challenges associated with its chemical structure and physical properties.

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethyl 4 Octanol

Oxidation Pathways and Mechanisms of Tertiary Alcohols

The oxidation of alcohols is a fundamental transformation in organic chemistry, typically leading to the formation of carbonyl compounds. However, the outcome of this reaction is highly dependent on the substitution pattern of the alcohol.

Investigation of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents are commonly employed for the oxidation of alcohols. These include chromium-based reagents and other metal oxides.

| Oxidizing Agent | Reactivity with Tertiary Alcohols |

| Potassium dichromate (K₂Cr₂O₇) in acidic solution | No reaction under normal conditions. chemguide.co.ukbyjus.com |

| Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) | Generally unreactive. libretexts.orgwikipedia.org |

| Potassium permanganate (B83412) (KMnO₄) | Can lead to C-C bond cleavage under harsh conditions. wikipedia.org |

| Pyridinium chlorochromate (PCC) | No reaction. chemistryviews.orglibretexts.org |

| Dess-Martin periodinane | No reaction. chemistryviews.orgwikipedia.org |

| Ruthenium tetroxide (RuO₄) | A strong oxidant that can cleave C-C bonds. numberanalytics.com |

The resistance of tertiary alcohols to these common oxidizing agents is a key distinguishing feature in alcohol classification. chemguide.co.ukbyjus.com

Acid-Catalyzed Oxidation Mechanisms

The mechanism for the oxidation of primary and secondary alcohols typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbinol carbon to form the C=O bond. masterorganicchemistry.comlibretexts.org In tertiary alcohols like 2,4-dimethyl-4-octanol, the absence of a hydrogen atom on the tertiary carbon prevents this elimination step from occurring. chemguide.co.ukmsu.edu Under strongly acidic and oxidizing conditions, protonation of the hydroxyl group can occur, followed by dehydration to form a carbocation. However, instead of a simple oxidation, this intermediate is more likely to undergo elimination or rearrangement reactions.

Reduction Reactions to Saturated Hydrocarbons

The direct reduction of alcohols to their corresponding alkanes is a challenging transformation. chem-station.com The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion difficult. libretexts.org Consequently, the reduction of this compound to 2,4-dimethyloctane (B1655664) typically requires a two-step process.

First, the hydroxyl group must be converted into a better leaving group. Common methods include conversion to a halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., tosylate). chem-station.comlibretexts.org The resulting alkyl halide or tosylate can then be reduced using a variety of reducing agents.

Table of Reducing Agents for Alcohol Derivatives

| Reagent | Substrate | Mechanism |

| Lithium aluminum hydride (LiAlH₄) | Alkyl halides, Tosylates | S_N2 displacement of the leaving group by hydride. chem-station.comunizin.org |

| Sodium borohydride (B1222165) (NaBH₄) | Generally not strong enough to reduce alkyl halides. unizin.orgnumberanalytics.com | - |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Alkyl halides | Hydrogenolysis of the C-X bond. chem-station.com |

The reduction of the activated derivative of this compound would proceed via a nucleophilic substitution mechanism where a hydride ion (H⁻) from the reducing agent displaces the leaving group. Given the tertiary nature of the substrate, an S_N1-type mechanism involving a carbocation intermediate is possible, which could lead to rearranged products. libretexts.org

Dehydration Mechanisms to Alkene Derivatives

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. This reaction is typically acid-catalyzed. youtube.comlibretexts.org

Acid-Catalyzed Dehydration Routes

For tertiary alcohols like this compound, acid-catalyzed dehydration proceeds readily via an E1 (elimination, unimolecular) mechanism. jove.comlibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion. libretexts.orgjove.com

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the reaction. libretexts.orgjove.com

Deprotonation to form the alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (at the β-position) to the positively charged carbon, forming a double bond. jove.com

In the case of this compound, the tertiary carbocation formed has several different types of β-hydrogens that can be removed, leading to a mixture of alkene isomers. The major product is generally predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org

Predicted Alkene Products from the Dehydration of this compound

| Alkene Product | Structure | Substitution | Predicted Abundance |

| 2,4-Dimethyl-3-octene | CH₃CH₂CH₂CH=C(CH₃)CH(CH₃)₂ | Tetrasubstituted | Major Product |

| 2,4-Dimethyl-4-octene | CH₃CH₂CH=C(CH₃)CH₂CH(CH₃)₂ | Trisubstituted | Minor Product |

| 2-Methyl-4-methyleneoctane | CH₃CH₂CH₂CH₂(C(=CH₂)CH₂CH(CH₃)₂) | Disubstituted | Minor Product |

It is important to note that carbocation rearrangements are possible, especially if a more stable carbocation can be formed through a hydride or alkyl shift. However, in the case of the 2,4-dimethyl-4-octyl carbocation, it is already a stable tertiary carbocation, and significant rearrangement is less likely.

Catalytic Dehydration over Metal Oxide Surfaces (e.g., Zirconia, Titania)

The dehydration of alcohols to alkenes is a crucial industrial process, and solid acid catalysts like zirconia (ZrO₂) and titania (TiO₂) are often employed due to their thermal stability and tunable acidic properties. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of other alcohols on these metal oxide surfaces provides a strong basis for understanding its catalytic dehydration.

Zirconia-based catalysts have demonstrated effectiveness in alcohol dehydration. acs.org For instance, the dehydration of 4-methylpentan-2-ol over zirconia catalysts proceeds with high selectivity towards the formation of the corresponding alkene. acs.org The surface acidity of zirconia, which can be modified through methods like sulfation, plays a critical role in its catalytic activity. reactory.app The reaction mechanism over zirconia catalysts is suggested to be E2-like with a notable carbanionic character in the transition state for certain alcohols. acs.org For tertiary alcohols like this compound, which readily form stable carbocations, an E1 mechanism is more probable. The Brønsted acid sites on the catalyst surface are crucial for protonating the hydroxyl group, facilitating its departure as a water molecule and generating a tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of one or more alkene isomers.

Titania-supported catalysts, particularly those incorporating tungsten oxide (WO₃/TiO₂), are also effective for alcohol dehydration. researchgate.netresearchgate.net The catalytic performance is influenced by the crystalline phase of the titania support (anatase, rutile, or mixed-phase) and the distribution of the tungsten oxide species, which in turn affect the surface acidity and pore structure. researchgate.net The dehydration of ethanol (B145695) over WO₃/TiO₂ catalysts shows that different products, such as ethylene (B1197577) and diethyl ether, can be selectively obtained by tuning the reaction temperature and catalyst properties. researchgate.netresearchgate.net For a sterically hindered tertiary alcohol like this compound, intramolecular dehydration to form alkenes would be the predominant pathway. The presence of water in the reaction medium can also influence the reaction mechanism on gold/titania nanocatalysts, highlighting the complex interplay between the catalyst surface, the reactant, and the solvent. nih.gov

The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound on a metal oxide surface involves:

Adsorption of the alcohol onto the catalyst surface.

Protonation of the hydroxyl group by a Brønsted acid site on the surface.

Departure of a water molecule to form a stable tertiary carbocation intermediate.

Deprotonation from a carbon atom adjacent to the carbocation center to form a double bond, leading to the formation of an alkene product.

Desorption of the alkene and water from the catalyst surface.

Stereochemical Outcomes of Dehydration Reactions

The stereochemistry of dehydration reactions is intrinsically linked to the reaction mechanism. For tertiary alcohols such as this compound, the dehydration typically proceeds through an E1 (elimination, unimolecular) mechanism. byjus.comlibretexts.orglibretexts.org This mechanism involves the formation of a planar carbocation intermediate after the loss of the protonated hydroxyl group (water). byjus.com

The key steps influencing the stereochemical outcome are:

Formation of a Planar Carbocation: The tertiary carbocation formed from this compound is sp² hybridized and has a trigonal planar geometry around the positively charged carbon. This planarity means that any stereochemical information at the carbon that bore the hydroxyl group is lost.

Non-stereospecific Proton Removal: A base (which can be a water molecule or a basic site on the catalyst surface) can then abstract a proton from any adjacent carbon atom that has a hydrogen. Since the carbocation is planar, the base can approach from either side with equal probability, leading to a lack of stereospecificity in this step.

However, the regioselectivity of the elimination is governed by Zaitsev's rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene. youtube.com In the case of this compound, deprotonation can occur from carbon-3 or from the methyl group at carbon-4, leading to a mixture of alkene isomers. It is also possible for deprotonation to occur from the methyl group at carbon-2.

Furthermore, because the reaction proceeds through a carbocation intermediate, rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocation, potentially leading to a more complex mixture of alkene products. libretexts.org The formation of both cis and trans isomers is possible for alkenes where such isomerism can exist, and the relative amounts will depend on the thermodynamic stability of the isomers. chemguide.co.uk

Substitution Reactions of the Hydroxyl Group with Halogenating Agents and Other Nucleophiles

The hydroxyl group of alcohols is a poor leaving group, but it can be converted into a good leaving group by protonation or by reaction with specific reagents. reactory.app For tertiary alcohols like this compound, substitution reactions often proceed through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation.

Common halogenating agents used to replace the hydroxyl group with a halide include thionyl chloride (SOCl₂) and phosphorus halides (e.g., PBr₃, PCl₅). reactory.appchemguide.co.uk

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is an effective reagent for converting alcohols to alkyl chlorides. libretexts.org While the reaction with primary and secondary alcohols often proceeds with inversion of configuration (Sₙ2 mechanism), the reaction with tertiary alcohols can proceed through an Sₙi (internal nucleophilic substitution) mechanism or an Sₙ1-like mechanism, especially in the absence of a base like pyridine (B92270). libretexts.orgstackexchange.comchegg.com The reaction of a tertiary alcohol with SOCl₂ can be facile. stackexchange.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Reaction with Phosphorus Halides (e.g., PBr₃, PCl₅): Phosphorus tribromide (PBr₃) and phosphorus pentachloride (PCl₅) are also used to convert alcohols to the corresponding alkyl halides. chemguide.co.ukaskiitians.com The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the bromide ion. masterorganicchemistry.com This makes it less effective for sterically hindered tertiary alcohols. askiitians.comyoutube.com The reaction with PCl₅ can also be vigorous with alcohols. chemguide.co.uk

The general preference for the reaction mechanism for a tertiary alcohol like this compound in substitution reactions is Sₙ1, which involves the formation of a tertiary carbocation intermediate. This can lead to a loss of stereochemistry if the starting alcohol is chiral at the carbinol carbon and may also result in rearrangement products.

Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy changes of chemical transformations. For the dehydration of alcohols, these studies help in optimizing reaction conditions and understanding the reaction mechanism.

Thermodynamics: Alcohol dehydration is generally an endothermic process, meaning it requires an input of energy to proceed. byjus.comechemi.comstackexchange.com According to Le Chatelier's principle and the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature favors the endothermic dehydration reaction, as the entropy change (ΔS) for the formation of an alkene and water from an alcohol is positive. echemi.comstackexchange.com

Interactive Data Table: Thermodynamic Data for the Dehydration of tert-Butyl Alcohol

| Thermodynamic Parameter | Value | Conditions | Reference |

| Reaction Enthalpy (ΔH) | 26 kJ mol⁻¹ | 60-90 °C, ion-exchange resin catalyst | acs.org |

| Reaction Entropy (ΔS) | 60 J mol⁻¹ K⁻¹ | 60-90 °C, ion-exchange resin catalyst | acs.org |

Note: This data is for tert-butyl alcohol and serves as an approximation for a tertiary alcohol like this compound.

Kinetics: The kinetics of alcohol dehydration depend on the reaction mechanism. For the E1 dehydration of tertiary alcohols, the rate-determining step is the formation of the carbocation intermediate. byjus.comyoutube.com Therefore, the rate of the reaction is primarily dependent on the concentration of the protonated alcohol and is independent of the concentration of the base that removes the proton in the final step.

The rate of dehydration is typically higher for tertiary alcohols compared to secondary and primary alcohols due to the greater stability of the tertiary carbocation intermediate. byjus.com Studies on the dehydration of various alcohols on solid acid catalysts have shown that steric factors can also influence the reaction rates. umn.edu For instance, increased substitution on the alcohol can affect its adsorption on the catalyst surface and the subsequent reaction steps.

Computational and Theoretical Chemistry of 2,4 Dimethyl 4 Octanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of 2,4-dimethyl-4-octanol from first principles. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure of many-body systems, including molecules like this compound. nih.gov DFT calculations are primarily used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. For branched alkanes, which share structural motifs with this compound, DFT studies have shown that branched isomers are thermodynamically more stable than their linear counterparts. nih.gov This stability is attributed to a combination of electrostatic and correlation energy effects. nih.gov

In the context of this compound, DFT would be employed to predict bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation on the potential energy surface. Functionals like B3LYP are commonly used in combination with basis sets such as 6-311++G** to achieve a balance between accuracy and computational cost. nih.gov

Beyond geometry, DFT is crucial for analyzing the electronic properties. It can be used to calculate the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For similar molecules, DFT has been used to determine these electronic descriptors, which are essential for explaining their chemical behavior. nih.gov Studies on alcohol clusters, such as those of methanol, have utilized DFT to understand the nature of hydrogen bonding and the stability of different cluster structures (cyclic vs. chain). acs.orgacs.orgresearchgate.net These insights are transferable to understanding the intermolecular interactions of this compound.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. wikipedia.org While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain molecular properties.

For alcohol clusters, ab initio calculations have been instrumental in determining precise binding enthalpies and entropies. nih.gov For instance, studies on gas-phase alcohol clusters from ethanol (B145695) to 1-decanol (B1670082) have used methods like RIMP2 (Resolution of the Identity-MP2) with large basis sets to achieve high accuracy. nih.govresearchgate.net Such calculations are vital for developing accurate thermochemical models.

In the case of this compound, high-accuracy ab initio calculations could be used to predict properties like its dipole moment, polarizability, and vibrational frequencies with great precision. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. The one-dimensional hindered rotor (1D-HR) approach, when combined with ab initio calculations, has proven effective for describing the thermochemical features of n-alkanes with heteroatoms like oxygen, a method applicable to branched alcohols as well.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a window into the conformational landscape and dynamic behavior of this compound, bridging the gap between its static quantum mechanical description and its macroscopic properties.

Conformational Analysis and Energy Minimization

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The study of conformations in similar molecules, like simple alkanes, reveals the preference for staggered arrangements of substituents to minimize steric strain. ncert.nic.in

For this compound, a systematic conformational search would involve rotating around the C-C single bonds and calculating the energy of each resulting structure using molecular mechanics force fields or semi-empirical methods. The identified low-energy conformers would then be subjected to energy minimization using more accurate methods like DFT to locate the precise energy minima. The relative energies of these conformers determine their population at a given temperature. The comparison of conformational analyses of various alcohols and amines provides a framework for understanding the structural preferences in this compound. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and interactions.

For octanol (B41247) isomers, MD simulations have been combined with experimental techniques like X-ray diffraction and dielectric spectroscopy to investigate their microstructure. rsc.orgresearchgate.netrsc.org These studies reveal that branched octanols, in contrast to linear 1-octanol, tend to form a larger number of smaller, more compact hydrogen-bonded clusters rather than large, loose aggregates. researchgate.netrsc.org The steric hindrance imposed by the branched alkyl chains plays a crucial role in determining the nature of these supramolecular structures. rsc.orgrsc.org

An MD simulation of this compound would provide valuable information on its liquid-state structure, diffusion coefficient, and the dynamics of its hydrogen-bonding network. Such simulations would likely show that the significant branching in this compound leads to the formation of small, transient clusters, influencing its physical properties like viscosity and dielectric constant.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Branched Alcohols

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds.

For aliphatic alcohols, QSPR models have been successfully developed to predict properties such as boiling point, water solubility, and n-octanol/water partition coefficient. nih.govresearchgate.netmdpi.com These models typically use molecular descriptors derived from the chemical structure, such as topological indices, constitutional descriptors, and quantum-chemical parameters. researchgate.net

A common approach involves dividing the alcohol molecule (ROH) into an alkyl group (R) and a hydroxyl group (OH) to generate specific structural parameters. nih.govmdpi.com The models often show that properties are influenced by factors like the size and branching of the alkyl group and the interactions between the alkyl and hydroxyl groups. nih.gov For instance, QSPR studies on the boiling points of aliphatic alcohols demonstrate a high correlation with descriptors that account for molecular mass and intermolecular forces. mdpi.com Similarly, aqueous solubility has been modeled with high accuracy using descriptors based on local graph invariants. nih.gov A QSPR model applicable to this compound would need to incorporate descriptors that effectively capture the steric and electronic effects of its branched structure to accurately predict its properties.

Computed Properties of this compound

This interactive table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 158.28 g/mol | nih.govnih.gov |

| Molecular Formula | C₁₀H₂₂O | nih.govnih.gov |

| XLogP3 | 3.3 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Polar Surface Area | 20.2 Ų | nih.govechemi.com |

| Density | 0.819 g/cm³ | stenutz.eu |

| Refractive Index | 1.431 | stenutz.eu |

| Kovats Retention Index (Standard Polar) | 1203 | nih.govnih.gov |

Development of Predictive Models for Chemical Reactivity and Synthetic Feasibility

Predictive models are crucial in modern chemistry for forecasting the outcomes of chemical reactions and assessing the viability of synthetic routes. These models often rely on quantum mechanics and statistical methods to simulate molecular interactions. For a molecule like this compound, a tertiary alcohol, predictive models can elucidate its reactivity in various chemical environments. For instance, models can predict the likelihood and pathways of dehydration reactions, which are common for tertiary alcohols, or substitution reactions at the hydroxyl group.

The synthetic feasibility of this compound can also be evaluated using computational tools. These models analyze potential synthetic pathways, considering factors like reaction thermodynamics, kinetics, and the availability of starting materials. For example, a known synthesis of this compound involves the reaction of a ketone with an organometallic reagent. chemsrc.com Computational models can predict the yield and favorability of reacting 4-methyl-2-pentanone (B128772) with n-butyllithium or butylmagnesium bromide. chemsrc.com Similarly, the reaction between 2-hexanone (B1666271) and an isobutyl Grignard reagent can be modeled to predict the formation of the target compound. chemsrc.com These predictive capabilities allow chemists to design and optimize synthetic strategies, saving time and resources. rjptonline.org

Topological Indices and Molecular Descriptors for Structural Representation

Topological indices and molecular descriptors are numerical values that encode structural information about a molecule. kg.ac.rs These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, where they are used to correlate a molecule's structure with its biological activity or physical properties. kg.ac.rs For this compound, various descriptors can be calculated to represent its size, shape, and electronic distribution. nih.govechemi.com

These numerical representations are essential inputs for the predictive models discussed previously. For instance, the XLogP3 value suggests how the molecule might partition between an oily and an aqueous phase, a critical factor in many chemical processes. The topological polar surface area (TPSA) is related to the molecule's ability to form hydrogen bonds, which influences its boiling point, solubility, and interactions with other molecules. echemi.com The complexity rating gives an indication of the intricacy of the molecular structure. echemi.com

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 158.28 g/mol | nih.govnih.gov |

| XLogP3 | 3.3 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Rotatable Bond Count | 5 | echemi.com |

| Exact Mass | 158.167065321 Da | nih.govechemi.com |

| Topological Polar Surface Area | 20.2 Ų | nih.govechemi.com |

| Heavy Atom Count | 11 | echemi.com |

| Complexity | 99 | echemi.com |

| Covalently-Bonded Unit Count | 1 | echemi.com |

Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Chemical Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized computational chemistry, particularly in the areas of retrosynthesis and reaction prediction. ijsetpub.com These technologies can analyze vast datasets of chemical reactions to learn the underlying rules of chemical reactivity. nih.gov

Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. AI-powered retrosynthesis tools can propose viable synthetic routes for complex molecules. nih.gov For this compound, a retrosynthesis algorithm would identify the key bond disconnections. A logical disconnection would be at the tertiary carbon bearing the hydroxyl group, suggesting a Grignard-type reaction. The AI could propose two primary retrosynthetic pathways:

Disconnecting the butyl group, leading back to 4-methyl-2-pentanone and a butyl-nucleophile (e.g., from n-butyllithium or butylmagnesium bromide). chemsrc.com

Disconnecting the isobutyl group, leading back to 2-hexanone and an isobutyl-nucleophile (e.g., from isobutylmagnesium bromide). chemsrc.com

Catalysis in 2,4 Dimethyl 4 Octanol Transformations

Heterogeneous Catalysis for Alcohol Conversions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely employed in industrial processes due to the ease of catalyst separation and recycling. For the conversion of alcohols, solid acid and metal/metal oxide catalysts are of primary importance.

Metal and metal oxide catalysts are versatile materials for a range of alcohol transformations. researchgate.net Their activity is often attributed to the presence of Lewis acid sites, which can interact with the hydroxyl group of the alcohol, facilitating subsequent reactions. researchgate.net

Oxidation: The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon. However, under forcing conditions, C-C bond cleavage can occur. While direct oxidation of 2,4-dimethyl-4-octanol is not prominently documented, studies on simple alcohols show that transition metal catalysts can facilitate oxidation. nih.govacs.orgacs.org For tertiary alcohols, this process is less common and often requires harsh conditions, which may lead to a mixture of products from fragmentation.

Reduction: The reduction of a tertiary alcohol like this compound to the corresponding alkane (2,4-dimethyloctane) is a deoxygenation reaction. This is typically achieved through a two-step process involving dehydration to an alkene followed by hydrogenation. Metal catalysts, particularly those from groups 9-11 of the periodic table, supported on oxides like titania or zirconia, can be effective for the hydrogenation step. acs.org

Dehydration: The dehydration of tertiary alcohols to form alkenes is a common and important reaction. nih.gov Due to the stability of the tertiary carbocation intermediate, this reaction is generally more facile for tertiary alcohols than for primary or secondary alcohols. rsc.orgosti.gov Metal oxides such as γ-alumina, titania, and zirconia are effective catalysts for this transformation. researchgate.netpitt.edu The reaction proceeds through an E1 or E2 mechanism, depending on the catalyst and reaction conditions. researchgate.netosti.gov For this compound, dehydration would be expected to yield a mixture of isomeric alkenes, primarily 2,4-dimethyl-3-octene and 2,4-dimethyl-4-octene. The selectivity can be influenced by the acid-base properties of the catalyst surface. pitt.edu

Table 1: Illustrative Performance of Metal Oxide Catalysts in Tertiary Alcohol Dehydration (Analogous Systems)

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Alkene Selectivity (%) |

| γ-Al2O3 | tert-Butanol | 200-300 | >95 | >99 (isobutene) |

| ZrO2 | tert-Amyl alcohol | 150-250 | 90-98 | High (isomeric pentenes) |

| TiO2 | 1-Methylcyclohexanol | 150-200 | >90 | High (methylcyclohexenes) |

Solid acid catalysts, such as zeolites and sulfonic acid resins, are instrumental in alcohol rearrangements and functionalization reactions. acs.org These reactions often proceed via carbocation intermediates, making tertiary alcohols like this compound susceptible to such transformations.